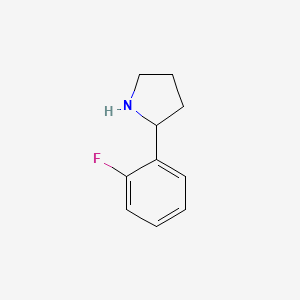

2-(2-Fluorophenyl)pyrrolidine

Description

Significance of the Pyrrolidine (B122466) Core in Medicinal Chemistry and Drug Discovery

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a privileged scaffold in medicinal chemistry. nih.gov Its prevalence is underscored by its presence in numerous FDA-approved drugs. nih.gov The appeal of the pyrrolidine nucleus stems from several key features. Its three-dimensional, non-planar structure allows for a greater exploration of pharmacophore space compared to flat aromatic rings. nih.gov This "pseudorotation" of the ring enables it to adopt various conformations, which can be crucial for optimizing interactions with biological targets. nih.gov

Furthermore, the pyrrolidine scaffold possesses inherent stereochemistry, with the potential for multiple chiral centers. This stereogenicity is a critical aspect of modern drug design, as different stereoisomers of a molecule can exhibit vastly different biological activities and metabolic profiles due to their distinct interactions with enantioselective proteins like enzymes and receptors. nih.gov The nitrogen atom within the pyrrolidine ring also imparts basicity, providing a handle for salt formation to improve solubility and for crucial hydrogen bonding interactions with biological targets. nih.gov

The versatility of the pyrrolidine core allows for its functionalization at various positions, enabling the synthesis of diverse libraries of compounds for screening. nih.gov It can be readily synthesized from precursors like proline or through methods such as 1,3-dipolar cycloadditions. nih.govevitachem.com This synthetic accessibility, combined with its favorable physicochemical properties, solidifies the pyrrolidine ring's status as a cornerstone in the development of novel therapeutics across a wide range of disease areas, including cancer, central nervous system disorders, and infectious diseases. nih.gov

Strategic Role of Fluorine Substitution in Bioactive Molecules

The strategic incorporation of fluorine atoms into bioactive molecules has become a powerful and widely adopted strategy in drug discovery. researchgate.net Approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom. wikipedia.org The unique properties of fluorine and the carbon-fluorine bond are responsible for this trend.

The high electronegativity of fluorine can significantly alter the electronic properties of a molecule, influencing its acidity or basicity (pKa) and its ability to participate in hydrogen bonding. mdpi.com This modulation can lead to improved binding affinity and selectivity for a specific biological target. researchgate.net

From a pharmacokinetic perspective, fluorine substitution can offer several advantages. The carbon-fluorine bond is exceptionally strong, which often enhances the metabolic stability of a drug by blocking sites susceptible to metabolism by cytochrome P450 enzymes. researchgate.netwikipedia.org This can lead to a longer half-life and improved bioavailability. Furthermore, the introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. wikipedia.orgbenthamscience.com

Historical Context and Current Research Trajectory of 2-(2-Fluorophenyl)pyrrolidine Derivatives

The research into this compound and its derivatives is a direct consequence of the convergence of the two fields discussed above: the utility of the pyrrolidine scaffold and the strategic benefits of fluorination. While a detailed historical timeline is not extensively documented in publicly available literature, the emergence of these compounds is intrinsically linked to the broader advancements in fluorination chemistry and the increasing demand for novel central nervous system (CNS) agents and other therapeutics.

Early research into related structures, such as 1,2-diarylethylamines, laid the groundwork for exploring compounds like fluorolintane (1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine), a derivative of this compound. ljmu.ac.uksci-hub.se These investigations were often driven by the search for new psychoactive substances and the need to understand their structure-activity relationships, particularly concerning their action as NMDA receptor antagonists. evitachem.comljmu.ac.uksci-hub.se

Current research continues to explore the potential of this compound derivatives in medicinal chemistry. The focus has expanded beyond psychoactive properties to include their potential as intermediates and building blocks for a wide array of bioactive molecules. chemimpex.comthermofisher.com For instance, derivatives are being investigated for their role in the synthesis of inhibitors for enzymes like neuronal nitric oxide synthase (nNOS) and as modulators of various receptors. nih.gov

The development of efficient synthetic routes to enantiomerically pure forms of this compound and its analogs remains an active area of research. evitachem.com These efforts are crucial for enabling detailed structure-activity relationship (SAR) studies and for the large-scale production of promising drug candidates. The ongoing exploration of this chemical space is likely to yield novel compounds with tailored pharmacological profiles for a variety of therapeutic applications.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJCVVKIBLHAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394195 | |

| Record name | 2-(2-fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72216-04-7 | |

| Record name | 2-(2-fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Fluorophenyl Pyrrolidine and Its Derivatives

General Synthetic Approaches to the Pyrrolidine (B122466) Scaffold

The pyrrolidine ring is a prevalent structural motif in a vast number of natural products, pharmaceuticals, and catalysts. rsc.orgnih.gov Consequently, a diverse array of synthetic methods has been developed for its construction. These methods can be grouped into two main strategies: building the five-membered ring from linear molecules or modifying an existing pyrrolidine structure. nih.govresearchgate.net

Building the pyrrolidine scaffold from non-cyclic starting materials is a fundamental approach that offers flexibility in introducing various substituents. nih.gov These methods involve forming one or more carbon-nitrogen or carbon-carbon bonds to close the ring.

One of the most classic and extensively studied methods is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves an azomethine ylide (the 1,3-dipole) reacting with an alkene or alkyne (the dipolarophile) to form the pyrrolidine ring in a concerted [3+2] cycloaddition. nih.govtandfonline.com The versatility of this method allows for the synthesis of highly substituted pyrrolidines by varying the components of the reaction.

Intramolecular cyclization represents another major pathway. nih.govmdpi.com This can be achieved through several routes:

Reductive Amination: An acyclic precursor containing both a ketone and a terminal leaving group (like a halogen) can undergo reductive amination, where an amine is formed and subsequently cyclizes via nucleophilic substitution to yield the pyrrolidine. acs.org Transaminases have been employed in biocatalytic versions of this strategy to produce chiral 2-substituted pyrrolidines. acs.org

Domino Reactions: An iridium-catalyzed domino-ring-opening cyclization of vinyl aziridines with β-ketocarbonyls has been developed to create functionalized pyrrolidines and pyrrolines. acs.org

Radical Cyclization: Radical-mediated reactions can also be used to form the pyrrolidine ring from appropriately designed acyclic precursors.

Ring-Contraction Synthesis: Innovative methods, such as the photo-promoted ring contraction of pyridines using silylborane, can produce pyrrolidine derivatives, offering a novel route from abundant starting materials. osaka-u.ac.jpresearchgate.netnih.gov

These ring-forming strategies are summarized in the table below.

| Method | Precursors | Key Transformation | Reference |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide, Alkene | [3+2] Cycloaddition | nih.gov |

| Biocatalytic Cyclization | ω-chloroketones | Transaminase-triggered amination and cyclization | acs.org |

| Intramolecular C-H Amination | Aliphatic Azides | Iron-catalyzed C-H bond insertion | nih.gov |

| Ring Contraction | Pyridines, Silylborane | Photo-promoted skeletal rearrangement | nih.gov |

| Domino Reaction | Vinyl Aziridines, β-ketocarbonyls | Iridium-catalyzed ring-opening cyclization | acs.org |

An alternative to building the ring from scratch is to start with a readily available pyrrolidine-containing molecule and introduce the desired functional groups. nih.govmdpi.com This approach is particularly common when using chiral starting materials from the "chiral pool," such as the amino acid L-proline or its derivatives (e.g., 4-hydroxyproline), to ensure an enantiomerically pure product. mdpi.com

Key functionalization strategies include:

Direct C-H Arylation: Recent advances have enabled the direct coupling of aryl groups to the α-position of the pyrrolidine ring. rsc.org This can be achieved via redox-neutral methods where an iminium ion intermediate is formed from the pyrrolidine and then trapped by an aryl nucleophile, such as a boronic acid or an electron-rich aromatic ring. rsc.orgrsc.org

Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to attach the 2-fluorophenyl group to a pre-functionalized pyrrolidine ring (e.g., a 2-halopyrrolidine or a pyrrolidine-2-boronic ester). evitachem.com

Decarboxylative Arylation: Starting from proline, the carboxylic acid group can be replaced with an aryl group, providing a direct route to 2-aryl pyrrolidines. evitachem.com

This approach leverages the existing stereocenter of molecules like proline to produce chiral products.

| Method | Starting Material | Key Reagents | Reference |

| Direct C-H Arylation | Pyrrolidine | Oxidizing agent (e.g., quinone monoacetal), Aryl nucleophile | rsc.orgrsc.org |

| Cross-Coupling | 2-Halopyrrolidine | Arylboronic acid, Palladium catalyst | evitachem.com |

| Derivatization from Chiral Pool | L-Proline, 4-Hydroxyproline | Various reagents for functional group manipulation | mdpi.com |

Enantioselective Synthesis of Chiral Fluorophenylpyrrolidines

For applications where a single enantiomer of 2-(2-fluorophenyl)pyrrolidine is required, enantioselective synthesis is paramount. These methods are designed to create the chiral center at the C2 position with a high degree of stereochemical control.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com

In the context of pyrrolidine synthesis, a chiral auxiliary can be attached to either the acyclic precursor in a ring-closing reaction or to a pre-existing ring during a functionalization step. For example, Evans oxazolidinones and Oppolzer's camphorsultam are well-known auxiliaries that can be used to control the stereoselective alkylation or acylation of a substrate. nih.gov The synthesis often involves the diastereoselective addition of a nucleophile to an imine or iminium ion containing the chiral auxiliary, where the steric bulk of the auxiliary blocks one face of the molecule, forcing the reaction to occur from the other side. nih.gov

The general workflow for this method is:

Attachment of the chiral auxiliary to the substrate.

A diastereoselective reaction to create the new stereocenter.

Removal of the auxiliary to yield the chiral product.

While powerful, this method requires additional steps for attaching and removing the auxiliary.

One of the most efficient and atom-economical methods for creating chiral centers is transition metal-catalyzed asymmetric hydrogenation. ajchem-b.comnih.gov This technique is directly applicable to the synthesis of chiral this compound.

The strategy involves the synthesis of a prochiral precursor, 2-(2-fluorophenyl)-1-pyrroline . This cyclic imine is then hydrogenated using a chiral transition metal catalyst. The catalyst, typically composed of a rhodium (Rh) or iridium (Ir) metal center and a chiral phosphine (B1218219) ligand (e.g., BINAP, DIPAMP), creates a chiral environment for the reaction. evitachem.com Hydrogen adds across the C=N double bond with a strong preference for one face, leading to the formation of one enantiomer of the pyrrolidine product in high excess. evitachem.com

This method can achieve excellent results, often with greater than 98% enantiomeric excess (ee), under relatively mild conditions of temperature and hydrogen pressure. evitachem.com The primary challenge can be the synthesis of the enantiopure enamine or pyrroline (B1223166) precursor. evitachem.com

| Catalyst System | Substrate | Typical Conditions | Outcome | Reference |

| Rh(I) or Ir(III) with Chiral Phosphine Ligands (e.g., BINAP, DIPAMP) | 2-(2-fluorophenyl)-1-pyrroline | 5–50 bar H₂, 25–50 °C | >98% enantiomeric excess | evitachem.com |

Diastereoselective synthesis is used to control the relative stereochemistry between multiple stereocenters in a molecule. In the context of producing derivatives of this compound that may have additional substituents, controlling the diastereoselectivity is crucial.

For instance, if a substituent is already present on the pyrrolidine ring, the introduction of the 2-fluorophenyl group (or vice versa) can be directed by the existing stereocenter. This substrate-controlled diastereoselectivity can favor the formation of either the cis or trans product.

Furthermore, multicomponent reactions can be designed to be highly diastereoselective, constructing multiple stereogenic centers in a single operation with high control. nih.gov For example, a reaction involving an optically active dihydrofuran, an imine, and a nucleophile can lead to highly substituted pyrrolidines as a single diastereomer. nih.gov Iron-catalyzed C-H amination of certain aliphatic azides has also been shown to produce 2,5-disubstituted pyrrolidines with high syn diastereoselectivity. nih.gov This level of control is essential for building complex molecules with precisely defined three-dimensional structures.

Synthesis of Key this compound Analogs and Hybrid Structures

The structural modification of the this compound core has led to the development of a wide array of analogs and hybrid molecules with diverse pharmacological potential. The following subsections detail the synthetic routes to some of these important classes of compounds.

Synthesis of N-Substituted Phenyl Pyrrolidine-2-Carboxamides

A significant class of this compound derivatives are the N-substituted phenyl pyrrolidine-2-carboxamides. A common synthetic approach to these compounds begins with readily available L-proline. The synthesis is typically a two-step process. rroij.com

First, L-proline (pyrrolidine-2-carboxylic acid) is converted to its acid chloride derivative. This is achieved by reacting L-proline hydrochloride with phosphorus pentachloride (PCl5) in the presence of acetyl chloride. The reaction mixture is warmed and stirred to ensure complete conversion to pyrrolidine-2-carbonyl chloride. rroij.com

In the second step, the synthesized pyrrolidine-2-carbonyl chloride is reacted with various substituted anilines in a suitable solvent, such as dry acetone, under reflux conditions. This nucleophilic acyl substitution reaction yields the desired N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives. rroij.com The general synthetic scheme is outlined below:

Scheme 1: Synthesis of N-Substituted Phenyl Pyrrolidine-2-Carboxamides

A series of these carboxamide derivatives have been synthesized and characterized. rroij.com Further modification can be achieved by acetylation of the pyrrolidine nitrogen using acetic anhydride (B1165640) in the presence of a base like triethylamine. rroij.com

| Compound | Substituent on Phenyl Ring | Yield (%) | Melting Point (°C) |

| 3a | 4-Chloro | 72 | 46 |

| 3d | 4-Nitro | - | - |

Preparation of Pyrrolidine-Derived Thiosemicarbazones

Pyrrolidine-derived thiosemicarbazones represent another important class of analogs. A multi-step synthesis has been developed for the preparation of 4-pyrrolidine-based thiosemicarbazones. rsc.org

The synthesis commences with the reaction of pyrrolidine with 4-fluorobenzaldehyde (B137897) in the presence of anhydrous potassium carbonate (K2CO3) and dimethylformamide (DMF) at an elevated temperature. This reaction yields the key intermediate, 4-(pyrrolidin-1-yl)benzaldehyde. rsc.org

Scheme 2: Synthesis of Pyrrolidine-Derived Thiosemicarbazones

This synthetic strategy allows for the generation of a library of thiosemicarbazone derivatives by varying the substituent on the thiosemicarbazide (B42300) starting material. rsc.org

| Compound | R-group on Thiosemicarbazide |

| 5a | H |

| 5d | Phenyl |

| 5r | 4-Chlorophenyl |

Synthesis of Pyrrolidine-Fused Thiazolidinone and Thiazinanone Systems

Pyrrolidine-fused heterocyclic systems, such as thiazolidinones and thiazinanones, have been synthesized through a one-pot, three-component cyclocondensation reaction. tandfonline.comnih.gov This efficient method involves the reaction of 1-(2-aminoethyl)pyrrolidine (B145720), a substituted benzaldehyde, and a mercaptocarboxylic acid. tandfonline.com

The reaction is typically carried out under reflux in toluene (B28343) using a Dean-Stark apparatus to remove the water formed during the reaction. The initial step is the formation of an imine between 1-(2-aminoethyl)pyrrolidine and the substituted benzaldehyde. This is followed by the intramolecular cyclization with the mercaptocarboxylic acid to form the final fused heterocyclic system. tandfonline.com To obtain thiazolidin-4-ones, mercaptoacetic acid is used, while mercaptopropionic acid is employed for the synthesis of thiazinan-4-ones. tandfonline.com

Scheme 3: Synthesis of Pyrrolidine-Fused Thiazolidinones and Thiazinanones

This methodology provides a straightforward route to a variety of substituted pyrrolidine-fused thiazolidinones and thiazinanones in moderate to good yields. tandfonline.com

| Compound | Heterocyclic System | Substituent on Phenyl Ring | Yield (%) |

| 5j | Thiazolidin-4-one | 4-Nitro | 81 |

| 5m | Thiazolidin-4-one | 3-Methoxy | 94 |

| 6g | Thiazinan-4-one | 4-Chloro | 59 |

Development of Pyrrolidine-Pyrazoline Hybrid Structures

Hybrid molecules incorporating both pyrrolidine and pyrazoline moieties have been designed and synthesized. A notable example is the synthesis of pyrazoline-substituted pyrrolidine-2,5-dione hybrids. nih.gov

The synthesis of these hybrid structures often involves the initial preparation of chalcones (α,β-unsaturated ketones). These chalcones are then reacted with hydrazine (B178648) hydrate (B1144303) in a cyclocondensation reaction to form the pyrazoline ring. nih.gov The resulting pyrazoline derivative, containing a suitable functional group, is then coupled with a pyrrolidine-2,5-dione moiety. For instance, a pyrazoline with a reactive handle can be condensed with N-amino-pyrrolidine-2,5-dione.

One specific example is the synthesis of 1-(2-(3-(4-fluorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione. nih.gov This highlights the strategy of linking pre-synthesized heterocyclic rings to create more complex hybrid structures.

Synthesis of N-(Substituted) Sulfonyl Carboxamides Incorporating Pyrrolidine-2,5-dione

N-(Substituted) sulfonyl carboxamides that incorporate a pyrrolidine-2,5-dione (succinimide) ring have been synthesized through a multi-step process. tandfonline.comresearchgate.net

The synthesis generally proceeds in three main steps: carbamoylation-sulfamoylation, deprotection, and condensation. researchgate.net In the final condensation step, a deprotected sulfamide (B24259) is acylated with succinic anhydride. This reaction is often catalyzed by an acid catalyst, such as a Dawson-type heteropolyacid, under refluxing conditions in a solvent like acetonitrile (B52724) to yield the desired N-sulfonyl pyrrolidine-2,5-diones. researchgate.net

Scheme 4: General Synthesis of N-Sulfonyl Pyrrolidine-2,5-diones

This synthetic route has been utilized to prepare a series of these compounds with various substituents on the sulfonyl group. researchgate.net

| Compound | Substituent on Sulfonyl Group | Yield (%) | Melting Point (°C) |

| 1e | 4-Phenylpiperazin-1-yl | 90 | 195-197 |

| 3h | 4-Phenylpiperazin-1-yl | 83 | 152 |

Synthetic Routes to Positional Isomers of 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine (Fluorolintane)

The synthesis of 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine, also known as fluorolintane, and its positional isomers has been reported. nih.gov The presence of the fluorine substituent on either of the two phenyl rings allows for a total of six possible racemic isomers: 2-F-, 3-F-, and 4-F-DPPy (substituents on the phenyl ring directly attached to the pyrrolidine-bearing carbon) and 2"-F-, 3"-F-, and 4"-F-DPPy (substituents on the benzyl (B1604629) ring). nih.gov

The synthesis of these 1,2-diarylethylamine derivatives has been described, and their comprehensive analytical characterization has been carried out to differentiate between the various positional isomers. nih.govnih.gov While the specific synthetic steps are detailed elsewhere, the general approach involves the construction of the 1,2-diarylethylamine backbone followed by the introduction of the pyrrolidine ring.

The differentiation of these isomers is crucial and has been achieved using various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy. nih.gov

Advanced Derivatization Strategies for Structural Diversification and Analytical Enhancement

Chemical Derivatization for Library Generation

The generation of chemical libraries from a core scaffold like this compound is a cornerstone of modern drug discovery and chemical biology. By systematically introducing a variety of substituents, researchers can explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles. The secondary amine of the pyrrolidine ring is the most common site for derivatization, readily undergoing reactions such as acylation, alkylation, sulfonylation, and reductive amination.

N-Acylation and N-Sulfonylation: The nitrogen atom of the pyrrolidine ring can be readily acylated with a wide range of acylating agents, including acid chlorides, anhydrides, and carboxylic acids (using coupling agents), to produce a diverse array of amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically high-yielding and tolerant of a broad spectrum of functional groups, making them ideal for combinatorial library synthesis. For instance, a library of N-acyl derivatives of this compound can be generated to probe the influence of different substituents on biological activity.

N-Alkylation and Reductive Amination: N-alkylation introduces different alkyl groups onto the pyrrolidine nitrogen, further expanding structural diversity. While direct alkylation with alkyl halides can be employed, reductive amination is often a more versatile method. This two-step, one-pot reaction involves the condensation of the secondary amine of this compound with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the N-alkylated product. This method allows for the introduction of a vast array of substituents, from simple alkyl chains to complex heterocyclic moieties.

The application of encoded library technology, as demonstrated with other pyrrolidine scaffolds, represents a powerful approach for generating and screening vast numbers of derivatives. researchgate.net In this methodology, each chemical modification step is recorded by a unique chemical tag, allowing for the rapid identification of active compounds from large pools of molecules. researchgate.net

Below is an interactive data table illustrating a representative set of reagents that can be used to generate a chemical library from a this compound core.

| Reagent Class | Specific Reagent | Resulting Functional Group |

| Acid Chloride | Benzoyl chloride | N-Benzoyl amide |

| Sulfonyl Chloride | Dansyl chloride | N-Dansyl sulfonamide |

| Carboxylic Acid + Coupling Agent | 4-Methoxybenzoic acid + HATU | N-(4-Methoxybenzoyl) amide |

| Aldehyde + Reducing Agent | Pyridine-4-carboxaldehyde + NaBH(OAc)₃ | N-(Pyridin-4-ylmethyl) amine |

| Isocyanate | Phenyl isocyanate | N-Phenyl urea |

Chiral Derivatization for Enantiomeric Resolution and Analysis

Since the carbon at the 2-position of the pyrrolidine ring is a stereocenter, this compound exists as a pair of enantiomers, (R)-2-(2-fluorophenyl)pyrrolidine and (S)-2-(2-fluorophenyl)pyrrolidine. The biological activity of chiral molecules often resides in only one of the enantiomers. mappingignorance.org Therefore, the ability to separate, quantify, and determine the absolute configuration of these enantiomers is critical. Chiral derivatization is a powerful technique used to achieve this, particularly for analysis by chromatographic methods like HPLC or GC.

This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA), which is an enantiomerically pure reagent. magtechjournal.com This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties (e.g., boiling point, melting point, and solubility) and can be separated using standard, non-chiral chromatographic techniques. magtechjournal.commdpi.com

Key requirements for an effective CDA include:

Being enantiomerically pure.

Reacting rapidly and quantitatively with the analyte under mild conditions.

The resulting diastereomers should be stable and readily separable.

Preferably, the CDA should contain a chromophore or fluorophore to enhance detection sensitivity. nih.gov

Common Chiral Derivatizing Agents: A variety of CDAs are available for derivatizing amines like this compound. A prominent example is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), which reacts with the pyrrolidine nitrogen to form diastereomeric amides. The analysis of the ¹H or ¹⁹F NMR spectra of these MTPA amides can also be used to determine the absolute configuration of the original amine, a technique known as Mosher's method. mdpi.com

Another widely used reagent is Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA). It reacts with the secondary amine to form stable diastereomeric derivatives that are easily separable by reverse-phase HPLC and have a strong UV chromophore for sensitive detection.

The table below presents examples of chiral derivatizing agents suitable for the analysis of this compound enantiomers.

| Chiral Derivatizing Agent (CDA) | Abbreviation | Reactive Functional Group | Analytical Method |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | (-)-MTPA-Cl | Acid Chloride | HPLC, NMR |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide | Marfey's Reagent / FDAA | Fluoroaromatic | HPLC-UV |

| (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine | (S)-PMP | Amine (used with coupling agents) | LC-MS |

| (R)-(+)-α-Methylbenzylamine | Amine (for derivatizing a modified scaffold) | HPLC | |

| (R)-(-)-α-Methoxyphenylacetic acid | (R)-MPA | Carboxylic Acid | NMR |

The choice of CDA depends on the analytical technique available and the specific properties of the analyte. For instance, LC-MS analysis benefits from CDAs like (S)-PMP that enhance ionization efficiency. nih.gov Ultimately, chiral derivatization provides an indispensable toolset for the stereochemical analysis of chiral compounds like this compound, which is fundamental for its development in various scientific fields.

Advanced Analytical Characterization Techniques for 2 2 Fluorophenyl Pyrrolidine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the molecular framework of 2-(2-Fluorophenyl)pyrrolidine.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of all hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the protons on the aromatic (fluorophenyl) ring and the aliphatic (pyrrolidine) ring.

The four protons on the fluorophenyl ring typically appear in the aromatic region (δ 7.0-7.5 ppm). Their signals are complex multiplets due to coupling with each other (³JHH) and with the fluorine atom (³JHF, ⁴JHF). The proton ortho to the pyrrolidine (B122466) ring and meta to the fluorine atom often shows a characteristic downfield shift.

The protons on the pyrrolidine ring appear in the upfield, aliphatic region of the spectrum.

The proton on the carbon atom bonded to the fluorophenyl ring (C2) is a methine proton (CH) and is expected to resonate as a multiplet around δ 4.2-4.4 ppm.

The protons on the nitrogen-adjacent carbon (C5) are diastereotopic and appear as two separate multiplets.

The remaining four protons on carbons C3 and C4 also form complex multiplets in the range of δ 1.7-2.2 ppm.

The integration of these signals corresponds to the number of protons in each environment, confirming the presence of 4 aromatic protons and 8 aliphatic protons (including the N-H proton, which may be broad or exchangeable).

Table 1: Predicted ¹H NMR Data for this compound This table presents predicted chemical shifts (δ) and multiplicities based on typical values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H | 7.0-7.5 | m (multiplet) | 4H |

| H-2 (pyrrolidine) | 4.2-4.4 | m (multiplet) | 1H |

| H-5 (pyrrolidine) | 3.0-3.4 | m (multiplet) | 2H |

| H-3, H-4 (pyrrolidine) | 1.7-2.2 | m (multiplet) | 4H |

| N-H | Variable | br s (broad singlet) | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.

The six carbons of the fluorophenyl ring resonate in the downfield region (δ 115-165 ppm). The carbon directly bonded to the fluorine atom (C-F) exhibits a large one-bond coupling constant (¹JCF), resulting in a doublet. Other carbons in the ring will also show smaller couplings to the fluorine atom (²JCF, ³JCF). The carbon attached to the pyrrolidine ring (C-1') is a quaternary carbon and its signal is typically of lower intensity.

The four carbons of the pyrrolidine ring appear in the upfield region (δ 25-65 ppm). The carbon bonded to the aromatic ring (C2) is expected around δ 60-65 ppm, while the carbon adjacent to the nitrogen (C5) appears around δ 45-50 ppm. The remaining two carbons (C3 and C4) resonate further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shifts (δ) based on typical values for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-F (Aromatic) | 158-162 (d, ¹JCF ≈ 245 Hz) |

| Aromatic CH | 115-130 |

| Aromatic C-C(pyrrolidine) | 130-135 |

| C-2 (pyrrolidine) | 60-65 |

| C-5 (pyrrolidine) | 45-50 |

| C-3, C-4 (pyrrolidine) | 25-35 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically for observing fluorine atoms. huji.ac.ilthermofisher.com Given that this compound contains a single fluorine atom, the ¹⁹F NMR spectrum is expected to be relatively simple, showing one signal. This signal will appear as a multiplet due to coupling with the adjacent aromatic protons (ortho and meta protons). The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring and typically falls within the range of -110 to -140 ppm. wikipedia.org This technique provides direct evidence for the presence and electronic environment of the fluorine substituent. huji.ac.il

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei. sdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment reveals protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting the methine proton at C2 with the adjacent methylene (B1212753) protons at C3. It would also show correlations among all adjacent protons within the pyrrolidine ring (H2-H3, H3-H4, H4-H5), confirming the ring structure. Correlations would also be observed between adjacent protons on the fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). github.io An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the proton signal at δ 4.2-4.4 ppm would show a cross-peak to the carbon signal at δ 60-65 ppm, assigning both to the C2 position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for connecting different parts of the molecule. youtube.com Key HMBC correlations for this compound would include a cross-peak between the H2 proton of the pyrrolidine ring and the aromatic carbons, particularly the quaternary carbon C-1', thus unequivocally establishing the connection point between the two ring systems.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact molecular formula from the measured mass. For this compound, the molecular formula is C₁₀H₁₂FN. HRMS analysis, often using electrospray ionization (ESI), would detect the protonated molecule, [M+H]⁺. The calculated theoretical exact mass for the [C₁₀H₁₃FN]⁺ ion is 166.1030 Da. The experimental measurement of a mass extremely close to this theoretical value provides definitive confirmation of the compound's elemental composition.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₃FN⁺ | 166.1030 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The methodology combines the superior separation capability of gas chromatography with the sensitive and specific detection power of mass spectrometry. In GC, the compound is vaporized and separated from other volatile components in a mixture based on its boiling point and affinity for the stationary phase within the capillary column.

Following separation, the eluted compound enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner, generating a unique mass spectrum that serves as a chemical "fingerprint." This spectrum allows for unambiguous identification by comparing it to spectral libraries. For this compound, GC-MS is instrumental in confirming its identity and detecting any volatile impurities that may have arisen during synthesis.

Table 1: Representative GC-MS Parameters for Volatile Amine Analysis

{

"interactive_table": {

"headers": ["Parameter", "Condition"],

"rows": [

["GC Column", "HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar"],

["Injector Temperature", "280 °C"],

["Carrier Gas", "Helium at a constant flow of 1.2 mL/min"],

["Oven Program", "Initial 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min"],

["Ionization Mode", "Electron Impact (EI) at 70 eV"],

["MS Source Temperature", "230 °C"],

["MS Quadrupole Temperature", "150 °C"],

["Scan Range", "40-500 amu"]

]

}

}

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For analyzing this compound within complex matrices, such as reaction mixtures or biological samples, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method. chromatographyonline.comacs.org This technique is particularly valuable for compounds that are non-volatile, thermally labile, or present at trace levels. LC separates the target analyte from the matrix components based on its partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net

The eluent from the LC column is directed into a mass spectrometer, typically equipped with a "soft" ionization source like electrospray ionization (ESI). ESI allows the analyte to be ionized into the gas phase with minimal fragmentation, preserving the molecular ion. The subsequent use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity, enabling the quantification and confirmation of the analyte even in the presence of co-eluting interferences. This makes LC-MS/MS an indispensable tool for impurity profiling and pharmacokinetic studies involving fluorinated pharmaceutical intermediates. chromatographyonline.comacs.org

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. nationalmaglab.org For this compound, this involves selecting the protonated molecular ion ([M+H]⁺) with the first mass analyzer, subjecting it to collision-induced dissociation (CID) in a collision cell, and then analyzing the resulting fragment ions with a second mass analyzer.

Studies on structurally similar α-pyrrolidinophenone cathinones provide significant insight into the expected fragmentation pathways of this compound. wvu.edu A primary and highly characteristic fragmentation is the neutral loss of the pyrrolidine ring (mass of 71 Da). wvu.edu The resulting fragment ion would correspond to the fluorophenyl moiety. Further fragmentation of the aromatic portion can lead to the formation of a fluorinated tropylium-like ion, providing definitive structural information. Understanding these pathways is critical for the specific identification of the compound in complex mixtures and for distinguishing it from its isomers. wvu.eduresearchgate.net

Table 2: Predicted MS/MS Fragmentation of Protonated this compound ([C₁₀H₁₂FN+H]⁺, m/z 166.1)

{

"interactive_table": {

"headers": ["Precursor Ion (m/z)", "Proposed Fragment Ion (m/z)", "Neutral Loss", "Proposed Structure of Fragment"],

"rows": [

["166.1", "95.0", "C₄H₇N (Pyrrolidine)", "Fluorobenzyl cation"],

["166.1", "122.1", "C₂H₄ (Ethene)", "Protonated 2-fluoro-N-vinylaniline"],

["95.0", "75.0", "HF (Hydrogen Fluoride)", "Benzyne cation"]

]

}

}

Chemical Ionization Mass Spectrometry for Molecular Ion Confirmation

While high-energy techniques like Electron Impact (EI) provide rich fragmentation data for structural elucidation, they can sometimes result in a weak or absent molecular ion peak, making it difficult to confirm the molecular weight of the analyte. Chemical Ionization (CI) is a "soft" ionization technique that addresses this issue. wikipedia.org In CI, a reagent gas (such as methane (B114726) or ammonia) is ionized, and these reagent ions then transfer a proton to the analyte molecule through gentle gas-phase reactions. wikipedia.org

This process imparts significantly less energy to the analyte compared to EI, leading to minimal fragmentation and typically producing an abundant protonated molecular ion ([M+H]⁺). wikipedia.org For this compound, using CI would generate a strong signal at m/z 166.1, unequivocally confirming its molecular mass. This is particularly useful for halogenated compounds where confirming the intact molecule's mass is a primary analytical goal. acs.org

Chromatographic Separations for Purity and Isomeric Analysis

Gas Chromatography (GC) for Volatility-Based Separation

Gas Chromatography (GC), as a standalone technique, is highly effective for assessing the purity of this compound and for separating it from volatile isomers. The separation is based on differences in boiling points and interactions with the stationary phase of the GC column. A sample with high purity will ideally produce a single, sharp chromatographic peak. The presence of additional peaks indicates impurities, which can be quantified based on their peak area relative to the main component.

Furthermore, specialized chiral GC columns can be employed to separate the enantiomers (R and S forms) of this compound. acs.orgnih.gov This is of paramount importance in pharmaceutical development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological properties. gcms.cz

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the purity assessment and impurity profiling of pharmaceutical compounds. It is especially suited for analyzing non-volatile or thermally sensitive impurities that are not amenable to GC analysis. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. researchgate.net

In RP-HPLC, this compound and its impurities are separated based on their hydrophobicity. A polar mobile phase is run through a nonpolar stationary phase (e.g., C18). Less polar compounds are retained longer on the column. By developing a robust HPLC method, one can separate the main compound from process-related impurities (e.g., starting materials, by-products) and degradation products, allowing for their precise quantification. chromatographyonline.com Fluorinated stationary phases can also offer alternative selectivity for separating halogenated aromatic compounds. chromatographyonline.com

Table 3: Illustrative HPLC Method for Purity Profiling

{

"interactive_table": {

"headers": ["Parameter", "Condition"],

"rows": [

["Column", "C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)"],

["Mobile Phase A", "0.1% Formic Acid in Water"],

["Mobile Phase B", "Acetonitrile"],

["Gradient", "5% B to 95% B over 20 minutes"],

["Flow Rate", "1.0 mL/min"],

["Column Temperature", "30 °C"],

["Detection", "UV at 254 nm"],

["Injection Volume", "10 µL"]

]

}

}

Chiral High-Performance Liquid Chromatography for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and quantification of enantiomers, making it critical for assessing the enantiomeric purity of this compound. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus enabling their separation. nih.govchiralpedia.com

The selection of the CSP is paramount for achieving effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) gel support, are widely used for resolving a broad range of chiral compounds, including pyrrolidine derivatives. documentsdelivered.commdpi.com For this compound, a CSP like amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) would be a suitable choice.

The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol, is optimized to maximize the resolution between the enantiomeric peaks. documentsdelivered.com The differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance between the enantiomers and the chiral selector, result in one enantiomer being retained longer on the column than the other. sigmaaldrich.com

Enantiomeric purity is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram. This quantitative analysis is crucial for quality control, ensuring that a chiral drug substance meets the required specifications for isomeric purity.

Below is a representative table outlining a potential chiral HPLC method for the analysis of this compound, based on common practices for similar analytes.

| Parameter | Condition |

|---|---|

| Column (CSP) | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Retention Time (R-enantiomer) | ~ 8.5 min |

| Expected Retention Time (S-enantiomer) | ~ 10.2 min |

| Resolution (Rs) | > 1.5 |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and ATR-IR, are powerful non-destructive methods for probing the molecular structure of this compound by examining the vibrations of its chemical bonds. americanpharmaceuticalreview.comyoutube.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. Each functional group within a molecule has a characteristic vibrational frequency, allowing an FTIR spectrum to serve as a molecular "fingerprint." americanlaboratory.comyoutube.com

For this compound, FTIR analysis can confirm the presence of key functional groups. The secondary amine (N-H) of the pyrrolidine ring will exhibit a characteristic stretching vibration. The fluorophenyl group will show absorptions corresponding to aromatic C-H stretching, C=C ring stretching, and the distinctive C-F stretching. The aliphatic C-H bonds of the pyrrolidine ring also produce specific stretching and bending vibrations. researchgate.netnih.gov

The table below summarizes the expected characteristic FTIR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (secondary amine) | Stretch | 3300 - 3500 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 2960 |

| C=C (aromatic) | Ring Stretch | 1450 - 1600 |

| C-F (aryl fluoride) | Stretch | 1100 - 1250 |

| C-N (amine) | Stretch | 1020 - 1250 |

Attenuated Total Reflection (ATR) is a sampling technique used with FTIR that allows for the analysis of solid and liquid samples with minimal preparation. In ATR-IR, the infrared beam is directed into a crystal of high refractive index, creating an evanescent wave that penetrates a very short distance (typically 0.5 to 2 µm) into the sample placed in close contact with the crystal. americanlaboratory.com

This limited penetration depth makes ATR-IR an exceptionally surface-sensitive technique. americanlaboratory.com It can be used to analyze the surface of a solid sample of this compound to detect surface-specific phenomena that may not be representative of the bulk material. For example, ATR-IR can identify surface oxidation, the presence of adsorbed impurities, or differences in polymorphic form or crystallinity between the surface layer and the bulk solid. By comparing the ATR-IR spectrum with a standard transmission spectrum of the bulk material, any surface-specific chemical changes can be identified.

| Feature | ATR-IR Spectroscopy | Transmission IR Spectroscopy |

|---|---|---|

| Sample Area Analyzed | Surface (depth of ~0.5-2 µm) | Bulk material |

| Sample Preparation | Minimal; sample placed on crystal | Requires sample preparation (e.g., KBr pellet, Nujol mull) |

| Primary Application | Analysis of surface layers, films, and liquids | Bulk characterization of solids, liquids, and gases |

| Information for this compound | Detects surface degradation, contamination, or polymorphism | Provides fingerprint of the bulk compound's functional groups |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule like this compound, this technique provides unambiguous determination of its absolute configuration (i.e., whether it is the R or S enantiomer) and detailed information about its solid-state structure. researchgate.netnih.gov

The technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. This reveals precise data on bond lengths, bond angles, and torsional angles.

To determine the absolute configuration of a chiral molecule composed of light atoms, anomalous dispersion is utilized. nih.govacs.org This requires collecting diffraction data using X-ray radiation of a suitable wavelength (e.g., Cu Kα) that can induce anomalous scattering from the atoms in the crystal. The differences in the intensities of specific pairs of reflections (Bijvoet pairs) allow for the unequivocal assignment of the absolute stereochemistry at the chiral center. nih.govnih.gov

The analysis also reveals how molecules pack together in the crystal lattice, including intermolecular interactions like hydrogen bonding, which can significantly influence the physical properties of the solid material.

The following table provides representative crystallographic data that could be expected from an analysis of a derivative of this compound, based on published data for similar chiral pyrrolidine structures. nih.gov

| Crystallographic Parameter | Representative Value |

|---|---|

| Chemical Formula | C₁₀H₁₂FN |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.1 Å, b = 8.5 Å, c = 17.2 Å |

| Volume (V) | 891 ų |

| Molecules per Unit Cell (Z) | 4 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Key Structural Information | Absolute configuration (R/S), bond lengths, bond angles, intermolecular interactions |

Computational and in Silico Studies of 2 2 Fluorophenyl Pyrrolidine and Its Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. youtube.com This technique is crucial in structure-based drug design for predicting the binding mode and affinity of a small molecule, such as 2-(2-Fluorophenyl)pyrrolidine, to the active site of a biological target, typically a protein. iaanalysis.cometflin.com The fundamental principle of molecular docking lies in the "lock-and-key" or, more accurately, the "hand-in-glove" analogy, where the ligand (key) fits into the binding site of the receptor (lock), inducing conformational changes to achieve an optimal fit. youtube.com

In the study of this compound, molecular docking simulations would be employed to screen a library of potential biological targets. By predicting the binding affinity, often expressed as a docking score or binding energy in kcal/mol, researchers can prioritize targets for further investigation. etflin.com The simulation would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, between the ligand and the amino acid residues of the target protein. studylib.net For instance, the fluorine atom on the phenyl ring of this compound could participate in favorable halogen bonding or other electrostatic interactions, enhancing binding affinity.

Table 1: Hypothetical Molecular Docking Results for this compound with Various Protein Targets

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Monoamine Oxidase B | -8.5 | Tyr435, Gln206, Cys172 | Hydrogen Bond, Pi-Pi Stacking |

| Dopamine Transporter | -7.9 | Asp79, Ser149, Phe326 | Ionic Interaction, Hydrogen Bond |

| Sigma-1 Receptor | -9.2 | Glu172, Tyr103, Trp164 | Hydrogen Bond, Hydrophobic |

| Muscarinic M1 Receptor | -7.1 | Tyr106, Asn382, Trp157 | Pi-Pi Stacking, van der Waals |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules from first principles. imperial.ac.uk Density Functional Theory (DFT) is a widely used method in this domain, as it provides a good balance between accuracy and computational cost for studying molecular systems. wikipedia.orgtandfonline.com DFT calculations can elucidate various electronic properties of this compound, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. acs.org

These electronic properties are fundamental to understanding the reactivity and interaction capabilities of the molecule. For example, the HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. A smaller energy gap suggests that the molecule is more likely to be reactive. The electrostatic potential map can identify electron-rich and electron-deficient regions of the molecule, which are crucial for predicting non-covalent interactions with a biological target. In the case of this compound, DFT could be used to assess how the electronegative fluorine atom influences the electron distribution across the entire molecule.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Electronic Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -0.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity |

| Dipole Moment | 2.8 Debye | Influences solubility and binding |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational flexibility and dynamic behavior of molecules like this compound and its complexes with biological targets. researchgate.nettandfonline.com

For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable low-energy conformations in a given environment (e.g., in aqueous solution). acs.org When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. nih.gov The simulation can reveal how the ligand and protein adapt to each other's presence, providing a more realistic picture of the binding event. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to evaluate the stability of the complex over the simulation time. researchgate.net

Table 3: Analysis of a Hypothetical 100 ns MD Simulation of this compound Bound to a Target Protein

| Parameter | Average Value | Interpretation |

| RMSD of Protein Backbone | 1.5 Å | Stable protein structure during simulation |

| RMSD of Ligand | 0.8 Å | Ligand remains stably bound in the active site |

| Number of H-Bonds | 2-3 | Consistent hydrogen bonding interactions |

| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | Favorable binding affinity |

In Silico Prediction of Pharmacological Activity and Potential Target Interactions

In silico pharmacology involves the use of computational methods to predict the pharmacological properties of a compound, including its potential biological targets and activities. nih.govnih.gov These methods encompass a wide range of approaches, from ligand-based methods that rely on the principle of chemical similarity to structure-based methods that involve docking and screening against a panel of known protein structures. mdpi.com

For this compound, various in silico tools can be used to generate a predicted activity profile. This can involve searching large databases of chemical structures and their associated biological data to identify known compounds with similar structural features. japsonline.com By analyzing the activities of these similar compounds, it is possible to hypothesize potential targets and pharmacological effects for this compound. These predictions can then guide experimental validation, saving time and resources in the drug discovery process.

Table 4: Hypothetical In Silico Pharmacological Profile of this compound

| Prediction Server | Predicted Activity | Confidence Score | Potential Target Class |

| SwissTargetPrediction | Monoamine Oxidase B Inhibitor | 0.85 | Enzyme |

| PASS Online | Antidepressant | 0.72 | CNS Agent |

| SuperPred | Dopamine Transporter Ligand | 0.68 | Transporter |

| TargetNet | Sigma-1 Receptor Ligand | 0.91 | Receptor |

Application of Artificial Intelligence and Machine Learning in Rational Drug Design (e.g., Artificial Neural Networks)

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in rational drug design to analyze complex biological data and build predictive models. umk.plnih.gov Artificial Neural Networks (ANNs), a class of machine learning algorithms inspired by the structure of the human brain, are particularly useful for modeling non-linear relationships between chemical structures and their biological activities (QSAR). nih.govresearchgate.net

In the context of this compound and its analogs, ANNs can be trained on a dataset of similar compounds with known activities to develop a predictive model. This model can then be used to predict the activity of new, untested analogs of this compound, facilitating the design of more potent and selective compounds. researchgate.net Furthermore, generative AI models can be employed to design novel molecules with desired pharmacological properties from scratch, offering a powerful tool for de novo drug design.

Table 5: Example of a QSAR Model for Pyrrolidine (B122466) Analogs Developed Using an Artificial Neural Network

| Model Parameter | Value | Description |

| Training Set Size | 250 compounds | Number of compounds used to train the model |

| R² (Training Set) | 0.92 | Coefficient of determination for the training set |

| Q² (Test Set) | 0.85 | Predictive ability of the model on an external set |

| Key Descriptors | Molecular Weight, LogP, Polar Surface Area, Aromatic Ring Count | Physicochemical properties influencing activity |

Medicinal Chemistry and Future Directions in Fluorinated Pyrrolidine Research

2-(2-Fluorophenyl)pyrrolidine as a Versatile Building Block in Complex Molecule Synthesis

The this compound scaffold is a valuable building block in medicinal chemistry, prized for its unique structural and electronic properties. Its utility stems from the combination of a saturated, five-membered nitrogen heterocycle and a strategically placed fluorine atom on an adjacent phenyl ring. The pyrrolidine (B122466) ring itself offers a three-dimensional structure that can effectively explore pharmacological space, a feature enhanced by its non-planar nature, often referred to as "pseudorotation". researchgate.netnih.gov This inherent three-dimensionality is a key advantage over flat, aromatic systems in drug design. nih.gov

The nitrogen atom within the pyrrolidine ring can act as a nucleophile, allowing for straightforward substitution reactions with various electrophiles to build more complex molecular architectures. evitachem.com This reactivity is fundamental to its role as a scaffold. Furthermore, the chiral nature of 2-substituted pyrrolidines, such as (S)-2-(2-fluorophenyl)pyrrolidine, makes them powerful tools in asymmetric synthesis. This specific enantiomer has been utilized as an organocatalyst in stereoselective reactions, guiding the formation of specific stereoisomers of a target molecule, which is critical for biological activity. evitachem.com

The synthesis of many complex therapeutic agents involves the incorporation of a pre-formed pyrrolidine fragment. mdpi.com This strategy ensures that the desired stereochemistry is maintained throughout the synthetic sequence, leading to optically pure final compounds. mdpi.comresearchgate.net The this compound moiety can be introduced into larger molecules to serve as a key pharmacophoric element, interacting with biological targets like receptors or enzymes. For example, derivatives of this scaffold have been explored as N-methyl-D-aspartate (NMDA) receptor antagonists, forming the basis for more complex structures in neuropharmacological research. evitachem.com The presence of the fluorine atom enhances electrophilic reactivity, providing additional handles for functionalization and diversification of the molecular structure. evitachem.com

Strategic Design Principles for Developing Next-Generation Therapeutic Agents

The design of next-generation therapeutics based on the fluorinated pyrrolidine scaffold is guided by several key principles aimed at enhancing drug-like properties. The incorporation of a pyrrolidine ring is a strategic choice to increase the fraction of sp3-hybridized carbons in a molecule. nih.gov This leads to greater three-dimensional complexity, which has been linked to higher clinical success rates for new bioactive molecules. nih.gov The defined stereochemistry of the pyrrolidine ring allows for precise spatial orientation of substituents, which can lead to highly specific and potent interactions with biological targets. researchgate.netnih.gov

The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate a compound's properties. researchgate.net Key advantages of fluorination include:

Enhanced Metabolic Stability: Fluorine can block sites of metabolic oxidation. By replacing a metabolically vulnerable hydrogen atom with fluorine, researchers can prevent unwanted biotransformation by enzymes like cytochrome P450, thereby prolonging the drug's half-life. researchgate.net

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, enhancing binding affinity and potency. researchgate.net

Modulated Physicochemical Properties: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes and enhance oral bioavailability. researchgate.net

Combining the pyrrolidine scaffold with fluorine substitution provides a powerful toolkit for drug designers. The pyrrolidine core provides the foundational 3D structure and key interaction points (like the nitrogen atom for hydrogen bonding), while the fluorine atom fine-tunes the molecule's metabolic stability, target affinity, and pharmacokinetic profile. nih.govresearchgate.net This dual approach allows for the systematic optimization of lead compounds into viable drug candidates.

Methodologies for Optimizing Potency, Selectivity, and Biological Performance

One primary methodology is the functionalization of the pyrrolidine nitrogen. Since the nitrogen atom often serves as a hydrogen bond acceptor or donor, substituents at this position can significantly influence target engagement. pharmablock.com For instance, in the development of CXCR4 antagonists, modifying the groups attached to the pyrrolidine nitrogen was a key strategy in optimizing binding affinity and functional activity. frontiersin.orgnih.gov

Another critical approach is the strategic placement of substituents on both the pyrrolidine and the phenyl rings. The position and nature of these substituents can dictate the molecule's conformation and its interactions within a protein's binding pocket. nih.gov Research on various pyrrolidine-based compounds has demonstrated that specific substitution patterns are crucial for potency. For example, studies on pyrrolidine sulfonamides showed that fluorophenyl substituents at the 3-position of the pyrrolidine ring resulted in better in vitro potency. nih.gov

The table below summarizes research findings on how specific structural modifications to fluorinated and other substituted pyrrolidine derivatives impact their biological activity.

| Compound Class | Structural Modification | Impact on Biological Performance | Therapeutic Target/Area |

| Pyrrolidine-thiazole derivatives | Addition of a 4-fluorophenyl substituent to the thiazole (B1198619) ring | Showed potent activity against B. cereus and S. aureus. frontiersin.orgnih.gov | Antibacterial |

| Pyrrolidine Sulfonamides | Introduction of a 4-trifluorophenyl group on an oxadiazole moiety | Exhibited the best inhibition against the DPP-IV enzyme in its series. frontiersin.orgnih.gov | Antidiabetic |

| CXCR4 Antagonists | Optimization of substituents on the pyrrolidine scaffold | Led to compound 46 with potent CXCR4 binding affinity (IC₅₀ = 79 nM) and improved metabolic stability. nih.gov | Anticancer (Metastasis) |

| Pyrrolidine-2,5-diones | Attachment of a 4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl group | Resulted in a compound with a more beneficial ED₅₀ in the MES test than the reference drug valproic acid. mdpi.com | Anticonvulsant |

Addressing Challenges in Pyrrolidine-Based Drug Development (e.g., Isomerization, Metabolic Stability)

Despite the advantages of the pyrrolidine scaffold, its development into therapeutic agents is not without challenges. Two significant hurdles are metabolic instability and the control of stereochemistry (isomerization).

A potential liability of the pyrrolidine motif is its susceptibility to metabolic bio-activation. The carbon atoms adjacent to the nitrogen can be oxidized by metabolic enzymes, leading to the formation of reactive iminium ions. pharmablock.com These reactive metabolites can potentially bind to cellular macromolecules, which is a concern in drug development. pharmablock.com Strategies to mitigate this risk include the introduction of substituents that sterically hinder the sites of metabolic attack. For example, incorporating a methyl group at the C-3 position of the pyrrolidine ring has been shown to prevent metabolic oxidation and confer better pharmacokinetic profiles to the parent compound. nih.gov The strategic placement of fluorine can also serve to block these metabolically labile positions. researchgate.net

Controlling stereochemistry is another critical challenge. Pyrrolidine derivatives often possess multiple chiral centers, meaning they can exist as various stereoisomers. researchgate.netnih.gov Different isomers can have vastly different biological activities, potencies, and safety profiles. researchgate.netnih.gov Therefore, producing a single, desired stereoisomer is often necessary. This imposes serious limitations on synthetic methods, requiring the use of stereoselective synthesis. mdpi.com Methodologies to address this include starting with an optically pure precursor, such as (S)-proline, to introduce a pre-formed chiral pyrrolidine ring into the molecule. mdpi.comresearchgate.net Asymmetric synthesis techniques, including the use of chiral catalysts, are also employed to control the formation of specific stereocenters during the construction of the pyrrolidine ring from acyclic precursors. mdpi.com

Emerging Research Avenues and Therapeutic Potential of Fluorinated Pyrrolidines

The unique properties of fluorinated pyrrolidines continue to make them attractive scaffolds for discovering novel therapeutic agents across a wide range of diseases. The versatility of this structural motif allows for its application in diverse biological contexts, from the central nervous system to infectious diseases and oncology. frontiersin.orgnih.govnih.gov

Emerging research is focused on leveraging the specific attributes of this scaffold to address complex therapeutic targets. The ability of the pyrrolidine ring to adopt specific three-dimensional conformations is being exploited to design highly selective inhibitors for enzymes and antagonists for receptors. nih.gov The strategic use of fluorine continues to be a key element in enhancing drug-like properties, leading to compounds with improved efficacy and pharmacokinetic profiles. nih.gov

The table below highlights several promising research avenues and the therapeutic potential of various fluorinated and other advanced pyrrolidine derivatives.

| Therapeutic Area | Specific Target/Application | Compound/Derivative Class | Key Research Finding |

| Neuroscience | NMDA Receptor Antagonism | This compound derivatives (e.g., Fluorolintane) | Identified as research chemicals with potential applications in studying neurological disorders like schizophrenia and depression. evitachem.com |

| Oncology | CXCR4 Receptor Antagonism | Pyrrolidine-based antagonists | Development of potent antagonists that inhibit cancer cell migration and demonstrate efficacy in mouse models of metastasis. frontiersin.orgnih.gov |

| Metabolic Diseases | Dipeptidyl Peptidase IV (DPP-IV) Inhibition | Fluorinated pyrrolidine amides | Certain fluorinated pyrrolidides displayed unexpectedly strong activity against DPP-IV, a target for type 2 diabetes. nih.govresearchgate.net |

| Infectious Diseases | Antiviral (Hepatitis C Virus) | Pyrrolidine-containing analogs (e.g., Ombitasvir) | Acts as a potent inhibitor of the viral protein NS5A, which is essential for viral replication. nih.gov |

| Inflammation | Bradykinin B1 Receptor Antagonism | 4-Fluoropyrazole hybrids | A compound showed promising activity (IC₅₀ = 23 nM) against the B1 receptor, a target for pain and inflammation. nih.gov |

The ongoing exploration of fluorinated pyrrolidines in these and other areas underscores their significant potential in modern drug discovery. Future work will likely involve the use of advanced synthetic methods and computational design to create even more sophisticated and targeted therapeutics based on this versatile scaffold. researchgate.netnih.gov

Q & A

Q. What are the key physicochemical properties of 2-(2-Fluorophenyl)pyrrolidine critical for experimental design?

- Methodological Answer: Key properties include:

Q. What are the recommended handling precautions and storage protocols for this compound?

- Methodological Answer:

- Handling: Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation (H335) and skin contact (H315/H319).

- Storage: Store at 2–8°C under nitrogen to prevent oxidation. Use amber vials to limit light exposure .

- Safety Measures: In case of exposure, rinse with water (15 min for eyes) and seek medical advice. Toxicity data are limited, so treat as a potential acute toxin (Category 4) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: Confirm structure via H/C NMR (e.g., fluorophenyl proton signals at δ 7.2–7.5 ppm).

- HPLC-MS: Assess purity (>97%) and detect impurities using reverse-phase columns (C18) with acetonitrile/water gradients.

- Elemental Analysis: Validate molecular formula (CHFN).

Cross-referencing with computational models (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for fluorophenyl group stability?

- Methodological Answer:

- Fluorophenyl Introduction: Use Suzuki-Miyaura coupling with 2-fluorophenylboronic acid and pyrrolidine precursors.

- Reaction Conditions: Optimize temperature (80–100°C) and catalyst (Pd(PPh)) in anhydrous THF to minimize side reactions.

- Workup: Purify via flash chromatography (hexane/ethyl acetate) to isolate the product. Similar methods are validated for chloromethyl-pyrrolidine derivatives .

Q. How can solubility challenges of this compound in aqueous biological assays be addressed?

- Methodological Answer:

- Co-Solvents: Use DMSO (≤5% v/v) or cyclodextrins to enhance solubility without denaturing proteins.

- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl or amine) to the pyrrolidine ring, as seen in piperidine-based analogs .

Q. How to resolve discrepancies in structure-activity relationship (SAR) studies involving fluorophenyl substitutions?

- Methodological Answer:

- Systematic Variation: Synthesize analogs with para/meta-fluorine positions or methyl/chloro substituents.

- Binding Assays: Compare IC values in enzyme inhibition studies (e.g., kinase assays).

- Computational Docking: Use AutoDock Vina to model interactions with target receptors. Discrepancies may arise from steric effects or electronic differences in substituents .

Q. What computational strategies predict the biological interactions of this compound?

- Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor binding over 100 ns trajectories (AMBER/CHARMM force fields).

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity.

- ADMET Prediction: Use SwissADME to evaluate pharmacokinetics (e.g., BBB permeability, CYP450 interactions). Validate with experimental toxicity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro